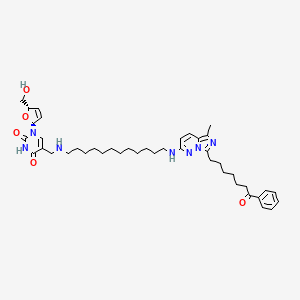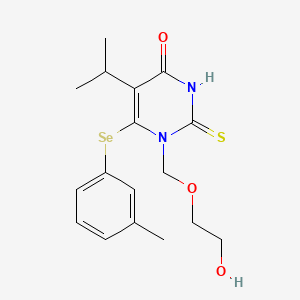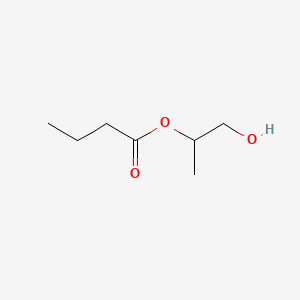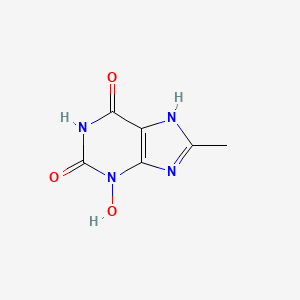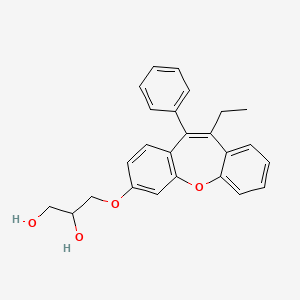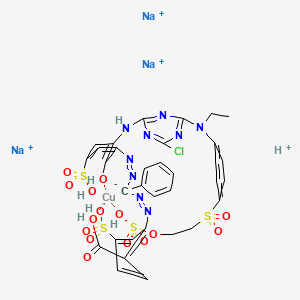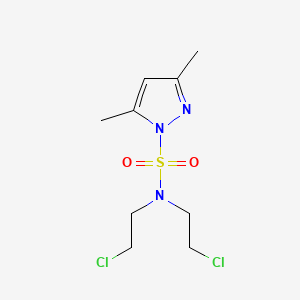
1-Pyrazolesulfonamide, N,N-bis(2-chloroethyl)-3,5-dimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
BRN 0669292 is a chemical compound with significant importance in various scientific fields It is known for its unique properties and potential applications in chemistry, biology, medicine, and industry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of BRN 0669292 involves several steps, starting with the reaction of Benzo (B) thiophene with chlorobenzene. This reaction is typically carried out in the presence of an alkali metal chloride, followed by acidification to obtain the target product . The specific reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the compound.
Industrial Production Methods
In industrial settings, the production of BRN 0669292 may involve large-scale chemical reactors and optimized reaction conditions to ensure high efficiency and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can further enhance the production process.
Chemical Reactions Analysis
Types of Reactions
BRN 0669292 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in the reactions of BRN 0669292 include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). The reaction conditions, such as temperature, pressure, and solvent, can significantly influence the outcome of these reactions.
Major Products Formed
The major products formed from the reactions of BRN 0669292 depend on the specific type of reaction and the reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols or amines.
Scientific Research Applications
BRN 0669292 has a wide range of scientific research applications, including:
Biology: It acts as a catalyst in certain biochemical reactions, facilitating the conversion of substrates into products.
Medicine: BRN 0669292 is investigated for its potential therapeutic effects, including its role in drug development and disease treatment.
Industry: It is utilized in the production of various industrial chemicals and materials, contributing to advancements in manufacturing processes.
Mechanism of Action
The mechanism of action of BRN 0669292 involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, modulating their activity and leading to various biochemical effects. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
BRN 0669292 can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
3-Chlorobenzo [B]-2-thiophenecarboxylic acid: This compound shares a similar structure and chemical properties with BRN 0669292.
Benzo (B) thiophene derivatives: These compounds have similar functional groups and reactivity patterns, making them useful for comparative studies.
Properties
CAS No. |
90722-75-1 |
|---|---|
Molecular Formula |
C9H15Cl2N3O2S |
Molecular Weight |
300.20 g/mol |
IUPAC Name |
N,N-bis(2-chloroethyl)-3,5-dimethylpyrazole-1-sulfonamide |
InChI |
InChI=1S/C9H15Cl2N3O2S/c1-8-7-9(2)14(12-8)17(15,16)13(5-3-10)6-4-11/h7H,3-6H2,1-2H3 |
InChI Key |
PGVWTGZDSJKEDL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1S(=O)(=O)N(CCCl)CCCl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


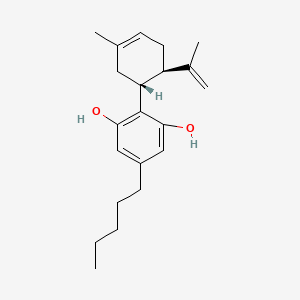
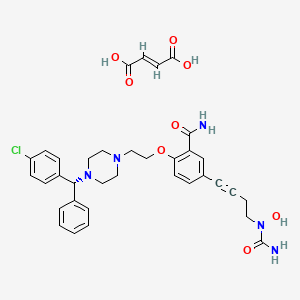
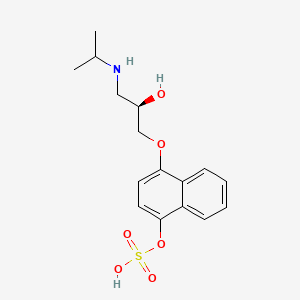
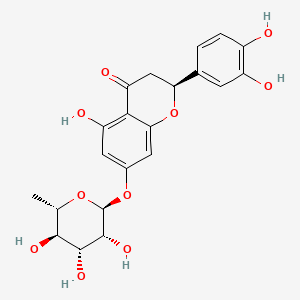
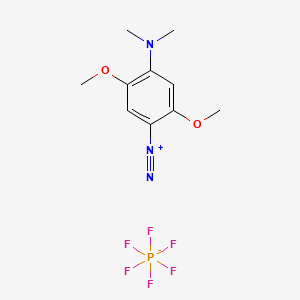
![(2E)-3-ethyl-2-[(2Z)-2-[(3-ethyl-1,3-benzothiazol-3-ium-2-yl)methylidene]butylidene]-5,6-dimethyl-1,3-benzoxazole;iodide](/img/structure/B12775782.png)

